molecular formula C15H14O3S B14634796 2-(4-Methylbenzene-1-sulfonyl)-3-phenyloxirane CAS No. 54607-00-0

2-(4-Methylbenzene-1-sulfonyl)-3-phenyloxirane

Cat. No.: B14634796
CAS No.: 54607-00-0
M. Wt: 274.3 g/mol
InChI Key: NVEUAQFRBYDOGZ-UHFFFAOYSA-N
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Description

2-(4-Methylbenzene-1-sulfonyl)-3-phenyloxirane is an organic compound that features both a sulfonyl group and an oxirane ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzene-1-sulfonyl)-3-phenyloxirane typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate epoxide precursor under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often require a controlled temperature to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzene-1-sulfonyl)-3-phenyloxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as sodium azide, lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions with water or alcohols can yield diols, while substitution reactions can produce various sulfonyl derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Methylbenzene-1-sulfonyl)-3-phenyloxirane involves its ability to act as an electrophile due to the presence of the sulfonyl group. This makes it reactive towards nucleophiles, leading to the formation of various products. The oxirane ring also contributes to its reactivity by undergoing ring-opening reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylbenzene-1-sulfonyl)-3-phenyloxirane is unique due to the combination of the sulfonyl group and the oxirane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications .

Properties

CAS No.

54607-00-0

Molecular Formula

C15H14O3S

Molecular Weight

274.3 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-3-phenyloxirane

InChI

InChI=1S/C15H14O3S/c1-11-7-9-13(10-8-11)19(16,17)15-14(18-15)12-5-3-2-4-6-12/h2-10,14-15H,1H3

InChI Key

NVEUAQFRBYDOGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2C(O2)C3=CC=CC=C3

Origin of Product

United States

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